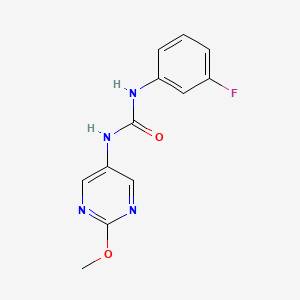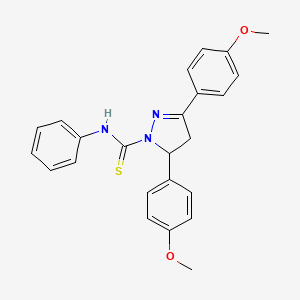
1-(3-Fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PF-05089771 and is a potent and selective inhibitor of the soluble guanylate cyclase enzyme.
Aplicaciones Científicas De Investigación
Anticancer Applications
- Urea derivatives, including 1-(3-Fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea, have been explored for their anticancer properties. A study by Wang et al. (2015) found that modifying compounds with alkylurea moiety, similar to the structure of the mentioned compound, resulted in potent anticancer agents with reduced toxicity. This suggests a potential application in cancer treatment.
Neuropharmacological Applications
- Compounds with similar structures have been used in the development of neuropharmacological agents. For instance, a study by Matzen et al. (2000) explored the use of unsymmetrical ureas as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities, indicating potential use in antidepressants.
Hormonal Therapy Research
- Research by Tucci et al. (2005) on uracils bearing a side chain similar to 1-(3-Fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea revealed potent antagonists of the human gonadotropin-releasing hormone receptor. This indicates potential applications in hormonal therapies.
Fluorescence and Detection Applications
- The N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea, similar in structure to the compound , has been used in fluorescence-based detection methods. Bohne et al. (2005) found that such compounds can be used for detecting analytes with high acceptor numbers and forming strong hydrogen bonds, thus having potential applications in chemical and biological sensing.
Herbicide Research
- Analogous urea compounds have been studied in the context of herbicide development. For example, Kim et al. (2003) researched sulfonylurea herbicides, indicating the use of similar compounds in agricultural chemistry for pest control.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O2/c1-19-12-14-6-10(7-15-12)17-11(18)16-9-4-2-3-8(13)5-9/h2-7H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMCZLUIVIKJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-chloro-2-hydroxybenzoate](/img/structure/B2963994.png)

![3-(2-chlorophenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2963996.png)







![3-[(3,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2964012.png)

![N-(4-ethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2964016.png)